6-chloro-2,3-dihydro-1-benzothiophene-2-carboxylic acid
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Description
6-chloro-2,3-dihydro-1-benzothiophene-2-carboxylic acid is a chemical compound with the molecular formula C9H7ClO2S and a molecular weight of 214.67 . It is a specialty product used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: C1C(SC2=C1C=CC(=C2)Cl)C(=O)O .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 214.67 . More detailed properties such as melting point, boiling point, and solubility were not found in the search results.Mechanism of Action
BT2, a compound structurally similar to 6-chloro-2,3-dihydro-1-benzothiophene-2-carboxylic acid, is known to act as an allosteric inhibitor of the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) kinase . It induces BDK dissociation from the BCKD complex (BCKDC) with superior pharmacokinetics and metabolic stability .
Future Directions
The future directions of 6-chloro-2,3-dihydro-1-benzothiophene-2-carboxylic acid could involve its use in proteomics research . Additionally, compounds structurally similar to it, such as BT2, have been studied for their potential in treating conditions related to impaired branched-chain amino acid oxidation .
Properties
IUPAC Name |
6-chloro-2,3-dihydro-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-2,4,8H,3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZHZOSUCIBINM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=C1C=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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